FTI-277 trifluoroacetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FTI-277 trifluoroacetate salt is a peptidomimetic farnesyl transferase inhibitor . It is highly potent and antagonizes both H and K-Ras oncogenic signaling . The empirical formula is C22H29N3O3S2 · xC2HF3O2 .
Molecular Structure Analysis
The molecular weight of this compound is 447.61 (free base basis) . The molecular formula is C22H29N3O3S2 · xC2HF3O2 .
Physical And Chemical Properties Analysis
This compound is a white lyophilised solid . It is soluble in water at a concentration of ≥2 mg/mL . It is stored in desiccated conditions at a temperature of −70°C .
科学的研究の応用
Oncogenic Ras Signaling Inhibition : FTI-277 trifluoroacetate salt is identified as a Ras CAAX peptidomimetic that selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes. This property is critical for its potential use in cancer treatment, as it inhibits the activation of mitogen-activated protein kinase (MAPK) in cells transformed by farnesylated Ras (Lerner et al., 1995).
Apoptosis Induction in Cancer Cells : Research has demonstrated that FTI-277 can inhibit the phosphatidylinositol 3-OH kinase (PI 3-kinase)/AKT2-mediated growth factor- and adhesion-dependent survival pathways in human cancer cells, particularly those overexpressing AKT2, leading to apoptosis. This suggests its utility in targeting specific pathways for cancer therapeutics (Jiang et al., 2000).
Mitigating Nicotine Withdrawal Syndrome : FTI-276 trifluoroacetate, a selective inhibitor of farnesyltransferase subtype I, has shown effectiveness in attenuating the precipitated nicotine withdrawal syndrome in mice. This points to its potential role in addressing nicotine addiction (Singh et al., 2013).
Radioresistance Suppression in Cancer Cells : The farnesyltransferase inhibitor FTI-277 has been reported to suppress radioresistance induced by the 24-kDa isoform of FGF2 in HeLa cells expressing wild-type RAS. This suggests its potential use in enhancing the effectiveness of radiation therapy in certain cancer types (Cohen-Jonathan et al., 1999).
Enhancement of Tamoxifen Effect in Breast Cancer : FTI-277, when used in combination with tamoxifen, has shown to enhance the efficacy of the latter in inhibiting the proliferation of estrogen-dependent MCF-7 breast cancer cells. This suggests a potential synergistic effect of FTI-277 with other cancer drugs (Dalenc et al., 2005).
Effect on Prenylation of K-Ras : Research has shown that the inhibition of the prenylation of K-Ras, but not H- or N-Ras, is highly resistant to CAAX peptidomimetics and requires both a farnesyltransferase and a geranylgeranyltransferase I inhibitor in human tumor cell lines. This highlights the specific targeting mechanism of FTI-277 and its related compounds (Lerner et al., 1997).
作用機序
Target of Action
FTI-277 trifluoroacetate salt is a potent inhibitor of the enzyme farnesyltransferase . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras protein, which is often abnormally active in cancer .
Mode of Action
This compound works by inhibiting the activity of farnesyltransferase . This prevents the enzyme from transferring a farnesyl group from farnesyl pyrophosphate to the pre-Ras protein . This inhibition disrupts the proper functioning of the Ras protein, preventing it from transferring signals from membrane receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the post-translational modification process of the Ras protein . By inhibiting farnesyltransferase, this compound prevents the isoprenylation step of this process, which is necessary for attaching Ras to the cell membrane . Without this attachment, Ras cannot transfer signals from membrane receptors .
Result of Action
The inhibition of farnesyltransferase by this compound results in the disruption of the Ras protein’s function . This disruption can lead to apoptosis in multiple myeloma cells . This compound is highly potent and can antagonize both H and K-Ras oncogenic signaling .
Safety and Hazards
生化学分析
Biochemical Properties
FTI-277 trifluoroacetate salt interacts with the enzyme farnesyltransferase, inhibiting its activity . This interaction is crucial in the biochemical reactions involving the Ras proteins .
Cellular Effects
This compound has been observed to mediate apoptosis in multiple myeloma . It also inhibits protein farnesylation in various cell lines . In septic mice, this compound has been shown to improve survival and bacterial clearance .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting farnesyltransferase, an enzyme involved in the post-translational modification of proteins . This inhibition disrupts the function of Ras proteins, thereby antagonizing their oncogenic signaling .
Temporal Effects in Laboratory Settings
It has been used to inhibit protein farnesylation in various cell lines .
Dosage Effects in Animal Models
In animal models, specifically septic mice, this compound administered at a dosage of 25 mg/kg body weight improved survival and bacterial clearance .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein farnesylation . It interacts with the enzyme farnesyltransferase, inhibiting its activity and disrupting the post-translational modification of proteins .
特性
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2.C2HF3O2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);(H,6,7)/t16-,20+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEFFRDWFVSCOJ-PXPMWPIZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。